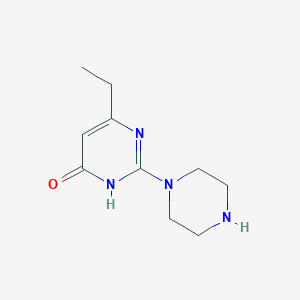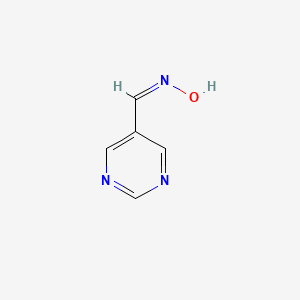
(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-5-carbaldehyde oxime is a heterocyclic compound containing a pyrimidine ring with an oxime functional group attached to the 5-position of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired oxime product .
Industrial Production Methods: While specific industrial production methods for pyrimidine-5-carbaldehyde oxime are not extensively documented, the general principles of oxime synthesis can be applied. Industrial production may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines or hydroxylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Pyrimidine-5-carbaldehyde oxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of pyrimidine-5-carbaldehyde oxime and its derivatives depends on their specific applications. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The oxime group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-5-carbaldehyde oxime can be compared with other similar compounds, such as:
Pyridine-3-carbaldehyde oxime: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It exhibits different reactivity and applications.
Pyrimidine-4-carbaldehyde oxime:
Uniqueness: Its position on the pyrimidine ring allows for targeted modifications and the development of novel derivatives with desirable properties .
Eigenschaften
Molekularformel |
C5H5N3O |
|---|---|
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
(NZ)-N-(pyrimidin-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3- |
InChI-Schlüssel |
JIHALWYYWJPEIV-BAQGIRSFSA-N |
Isomerische SMILES |
C1=C(C=NC=N1)/C=N\O |
Kanonische SMILES |
C1=C(C=NC=N1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B11772353.png)
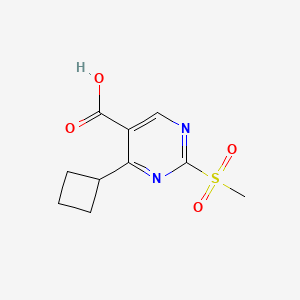
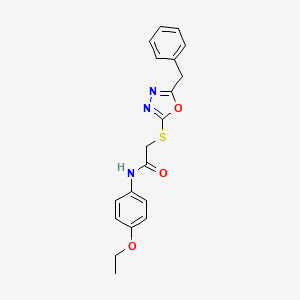
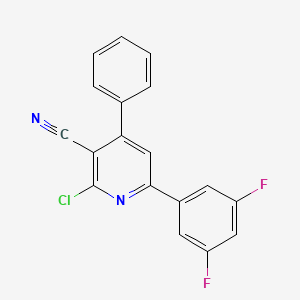
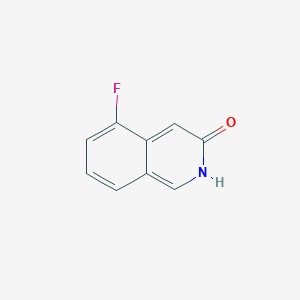
![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
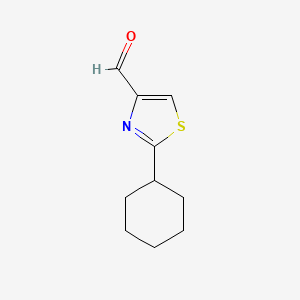
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
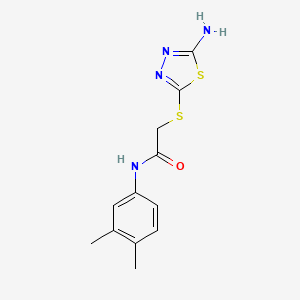
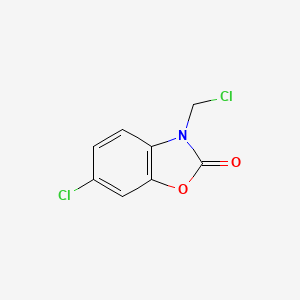
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)
